molecular formula C20H15N3O2 B5716862 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide

Cat. No. B5716862
M. Wt: 329.4 g/mol
InChI Key: GBSOXXSKZPYXRW-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound with potential applications in scientific research. BFA is a small molecule that is able to inhibit the activity of certain enzymes, making it a valuable tool for studying various biological processes. In

Mechanism of Action

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide works by inhibiting the activity of certain enzymes, specifically ADP-ribosylation factors (ARFs). ARFs are involved in a variety of cellular processes, including intracellular transport and protein trafficking. N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide is able to bind to ARFs and prevent them from carrying out their normal functions, leading to disruptions in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide are varied and depend on the specific cellular processes being studied. In general, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide is able to disrupt intracellular transport and protein trafficking, leading to changes in cellular function. N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has also been shown to cause the dispersal of the Golgi apparatus in cells, which can have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide in lab experiments is its ability to selectively inhibit certain enzymes, allowing researchers to study the effects of these disruptions on cellular function. N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide is also a small molecule, making it easy to introduce into cells and study its effects. However, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has limitations as well. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to the complex nature of intracellular transport and protein trafficking.

Future Directions

There are many potential future directions for research involving N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide. One area of interest is the study of the role of ARFs in cancer development and progression. N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been shown to inhibit the activity of ARFs, which are involved in various cellular processes that are dysregulated in cancer cells. Another potential area of research is the development of new compounds that are able to selectively inhibit specific ARFs, allowing for more precise study of their functions. Overall, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide is a valuable tool for scientific research and has the potential to lead to new insights into cellular processes and disease mechanisms.

Synthesis Methods

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide can be synthesized using a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2-aminobenzimidazole with 3-bromoaniline to form an intermediate product. This intermediate is then reacted with 2-furoyl chloride to yield the final product, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide. The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been optimized to increase yield and purity, making it a viable option for scientific research applications.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has a wide range of potential applications in scientific research. One of the most notable uses of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide is in the study of intracellular transport and protein trafficking. N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide is able to disrupt the activity of certain enzymes involved in these processes, allowing researchers to study the effects of these disruptions on cellular function. N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has also been used in the study of Golgi apparatus function, as it is able to cause the dispersal of this organelle in cells.

properties

IUPAC Name

(E)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-19(11-10-16-7-4-12-25-16)21-15-6-3-5-14(13-15)20-22-17-8-1-2-9-18(17)23-20/h1-13H,(H,21,24)(H,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSOXXSKZPYXRW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide

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